3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide, also known as DIPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIPTP belongs to the class of isoquinoline derivatives and has been studied for its possible use in treating various diseases.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide is not fully understood, but it is believed to act through multiple pathways. In Parkinson's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the aggregation of alpha-synuclein by binding to its N-terminal region. In Alzheimer's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the formation of beta-amyloid plaques by binding to the beta-secretase enzyme, which is involved in the production of beta-amyloid. In cancer, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to have a range of biochemical and physiological effects. In Parkinson's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to reduce the accumulation of alpha-synuclein in the brain and improve motor function in animal models. In Alzheimer's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to reduce the levels of beta-amyloid in the brain and improve cognitive function in animal models. In cancer, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it accessible for researchers. However, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the study of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide's potential therapeutic applications in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide and to develop more effective treatments based on this compound.
Métodos De Síntesis
The synthesis of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide involves the reaction of 2-(p-Tolyl)acetonitrile with 3,4-Dihydroisoquinoline in the presence of a base and a palladium catalyst. The reaction proceeds through a Heck coupling reaction, resulting in the formation of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide. The yield of the reaction is typically around 70-80%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. In Parkinson's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the aggregation of alpha-synuclein, a protein that is believed to play a role in the development of the disease. In Alzheimer's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been studied for its ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In cancer, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Propiedades
Nombre del producto |
3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide |
---|---|
Fórmula molecular |
C19H22N2O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C19H22N2O/c1-15-6-8-18(9-7-15)20-19(22)11-13-21-12-10-16-4-2-3-5-17(16)14-21/h2-9H,10-14H2,1H3,(H,20,22) |
Clave InChI |
RTIXNDCLLAJULP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.